molecular formula C15H11NO2S B14322802 Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Methyl 2-(1,3-benzothiazol-2-yl)benzoate

Cat. No.: B14322802
M. Wt: 269.3 g/mol
InChI Key: SFQIJGQOZJORAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,3-benzothiazol-2-yl)benzoate is a heterocyclic compound featuring a benzothiazole moiety fused with a methyl benzoate group. Benzothiazoles are renowned for their pharmacological and industrial applications, including roles as antimicrobial, anti-cancer, and anti-inflammatory agents . The methyl benzoate group in this compound introduces ester functionality, which can influence reactivity and biological activity. For instance, benzothiazole derivatives often serve as intermediates in synthesizing bioactive molecules or functional materials .

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

methyl 2-(1,3-benzothiazol-2-yl)benzoate

InChI

InChI=1S/C15H11NO2S/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3

InChI Key

SFQIJGQOZJORAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Thioamide Cyclization

A widely cited method involves the cyclocondensation of methyl 2-aminobenzoate with carbon disulfide (CS$$2$$) under alkaline conditions. The amine group reacts with CS$$2$$ to form a dithiocarbamate intermediate, which undergoes intramolecular cyclization upon heating to yield the benzothiazole ring.

Reaction Conditions :

  • Base : Potassium carbonate or sodium bicarbonate
  • Solvent : n-Butanol or DMF
  • Temperature : 110–115°C (reflux)
  • Yield : 60–75% (reported for analogous benzothiazoles)

This route is advantageous for its simplicity but requires stringent temperature control to prevent ester hydrolysis.

Oxidative Cyclization

Alternative protocols employ Lawesson’s reagent to convert methyl 2-aminobenzoate into a thioamide, followed by oxidative cyclization using bromine or iodine. The thioamide intermediate (methyl 2-thiocarbamoylbenzoate) cyclizes in the presence of halogens, forming the benzothiazole core.

Optimization Insights :

  • Oxidizing Agent : Bromine in acetic acid (yield: 68%)
  • Side Reactions : Over-oxidation to sulfoxides can occur at temperatures >100°C.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling between methyl 2-bromobenzoate and benzothiazol-2-ylboronic acid offers a regioselective route. This method avoids ring-forming steps and directly constructs the biaryl linkage.

Typical Conditions :

  • Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
  • Base : Cs$$2$$CO$$3$$
  • Solvent : DMF/H$$_2$$O (4:1)
  • Yield : 50–65% (extrapolated from triazole analogues)

Ullmann Coupling

Copper-mediated coupling of methyl 2-iodobenzoate with 2-mercaptobenzothiazole has been explored, though C–S bond formation competes with desired C–C linkage. Modifying ligands (e.g., 1,10-phenanthroline) improves selectivity.

Key Parameters :

  • Catalyst : CuI (10 mol%)
  • Ligand : Tetrabutylammonium iodide
  • Temperature : 90–110°C

Nucleophilic Aromatic Substitution

Electron-deficient methyl 2-fluorobenzoate reacts with benzothiazol-2-yl anions generated via deprotonation of 2-mercaptobenzothiazole. The fluoride leaving group is displaced under strongly basic conditions.

Challenges :

  • Reactivity : Requires electron-withdrawing groups (e.g., ester) to activate the aryl fluoride.
  • Base : KOtBu or LDA in THF
  • Yield : <40% due to competing side reactions

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Thioamide Cyclization K$$2$$CO$$3$$, reflux 60–75% Simple, one-pot Sensitivity to hydrolysis
Suzuki Coupling Pd catalyst, Cs$$2$$CO$$3$$ 50–65% High regioselectivity Cost of boronic acids
Ullmann Coupling CuI, DMF 45–55% Tolerates diverse substrates Ligand optimization required
Nucleophilic Substitution KOtBu, THF <40% Direct C–C bond formation Low yields, harsh conditions

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclocondensation route due to lower catalyst costs and compatibility with continuous flow systems. Patent EP3150612A1 highlights the utility of aqueous HBr for acid-mediated cyclizations, enabling efficient product isolation via centrifugation. Purification often involves slurrying in ethyl acetate or heptane to remove regioisomers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-benzothiazol-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and substituted benzothiazole derivatives .

Scientific Research Applications

Methyl 2-(1,3-benzothiazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-benzothiazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Metsulfuron methyl ester shares the methyl benzoate backbone but incorporates a triazinylsulfonyl group, enabling herbicidal activity via acetolactate synthase inhibition .
  • Ethyl-2-benzothiazolyl acetate demonstrates the versatility of benzothiazole esters in generating hydrazide derivatives for enzyme inhibition or sensor development .
  • The dimethyl pentanedioate derivative highlights how additional acetyl groups expand utility in materials science .

Crystallographic and Structural Insights

  • Hydrogen bonding : Benzothiazole derivatives often form stable crystals via N–H···O or O–H···N interactions, critical for their solid-state properties .
  • X-ray validation : Tools like SHELXL and ORTEP-3 ensure accurate structural determination, as seen in analogs like dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.